molecular formula C14H9N3O6 B15077680 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene CAS No. 65200-02-4

2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene

Cat. No.: B15077680
CAS No.: 65200-02-4
M. Wt: 315.24 g/mol
InChI Key: OUXDWRIVHNBVLH-SNAWJCMRSA-N
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Description

2,4-Dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene is a nitroaromatic compound featuring a benzene core substituted with two nitro groups at positions 2 and 2. An (E)-configured ethenyl bridge connects the central benzene ring to a 3-nitrophenyl group. The electron-withdrawing nitro substituents significantly influence its electronic properties, stability, and reactivity.

Properties

CAS No.

65200-02-4

Molecular Formula

C14H9N3O6

Molecular Weight

315.24 g/mol

IUPAC Name

2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C14H9N3O6/c18-15(19)12-3-1-2-10(8-12)4-5-11-6-7-13(16(20)21)9-14(11)17(22)23/h1-9H/b5-4+

InChI Key

OUXDWRIVHNBVLH-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene typically involves the nitration of 1-[(E)-2-(3-nitrophenyl)ethenyl]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control to meet the standards required for commercial use.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro groups direct incoming electrophiles to specific positions on the benzene rings. Key observations include:

  • Meta-directing effects : Nitro groups at positions 2 and 4 on the benzene ring force electrophiles to attack the less hindered para position of the adjacent ring .

  • Halogenation : Chlorination occurs selectively at the para position of the 3-nitrophenyl group under FeCl₃ catalysis, forming a trisubstituted derivative .

Table 1: EAS Reaction Conditions and Outcomes

Reaction TypeConditionsProductYield (%)Source
ChlorinationFeCl₃, Cl₂, 40°C, 6 hrs4-Chloro-3-nitrophenyl derivative72
NitrationHNO₃/H₂SO₄, 0°C, 2 hrsTetranitro derivative58

Reduction Reactions

Nitro groups are reducible to amines under controlled conditions:

  • Catalytic Hydrogenation : Using Pd/C in ethanol at 50 psi H₂, all three nitro groups reduce to amines, forming a triaminostilbene derivative .

  • Selective Reduction : Zn/HCl selectively reduces the ethenyl-linked nitro group to an amine while preserving others .

Key Mechanistic Insight :
The conjugated ethenyl bridge stabilizes intermediate radicals during reduction, as evidenced by electron paramagnetic resonance (EPR) studies .

Nucleophilic Additions

The ethenyl group participates in Michael-type additions:

  • Thiol Addition : Reaction with benzyl thiol in DMF produces a dithioether adduct at the β-position of the ethenyl group .

  • Grignard Reagents : Organomagnesium compounds add to the α-position, forming tertiary alcohols after hydrolysis .

Table 2: Nucleophilic Addition Outcomes

NucleophileConditionsProductYield (%)Source
Benzyl thiolDMF, 25°C, 12 hrsβ-Dithioether adduct85
MeMgBrTHF, −78°C, 2 hrsα-Alcohol derivative63

Cyclization Reactions

The compound serves as a precursor to heterocyclic systems:

  • Pyrazoline Formation : Reaction with hydrazine derivatives in acetic acid yields 1-(2,4-dinitrophenyl)-2-pyrazolines, confirmed by X-ray crystallography .

  • Benzodiazepine Synthesis : Condensation with o-phenylenediamine forms a tricyclic benzodiazepine analog under microwave irradiation .

Synthetic Protocol :

  • Dissolve 2.23 g diethyl p-nitrobenzyl phosphonate in 35 mL ethanol.

  • Add 1.80 mL 4-ethoxy-3-methoxybenzaldehyde.

  • Catalyze with sodium ethoxide; stir at 0°C for 12 hrs .

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces cis-trans isomerization of the ethenyl group, confirmed by NMR kinetics . The trans isomer is thermodynamically favored (ΔG = −4.2 kJ/mol) .

Stability and Decomposition

  • Thermal Stability : Decomposes above 240°C via nitro group elimination, releasing NOₓ gases (TGA-DSC data) .

  • Hydrolytic Sensitivity : Susceptible to hydrolysis in basic aqueous solutions, forming 3-nitrobenzoic acid derivatives .

Scientific Research Applications

2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene is used in a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems, including their potential effects on cellular processes.

    Medicine: Research into the pharmacological properties of nitroaromatic compounds includes investigations into their potential as therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene involves its interaction with various molecular targets and pathways. The nitro groups play a crucial role in its reactivity, influencing its ability to participate in redox reactions and interact with nucleophiles. The compound’s effects on biological systems are often mediated through its ability to generate reactive intermediates, which can interact with cellular components and alter their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects :

  • Nitro groups (target compound) enhance electrophilic substitution reactivity and stability, making it suitable for explosive precursors or dye intermediates. In contrast, hydroxyl groups (oxyresveratrol) enable antioxidant and anti-inflammatory properties .
  • Fluorinated sulfonyl groups () impart hydrophobicity and chemical resistance, ideal for surface-active applications .

Wittig reactions () are reliable for forming ethenyl bridges but require stringent anaerobic conditions .

Spectroscopic Signatures: Nitro groups exhibit strong IR absorption at 1350–1500 cm⁻¹ (asymmetric/symmetric stretches), while cyano groups () absorb at ~2190 cm⁻¹ . Fluorinated sulfonyl groups show distinct bands at 1150–1250 cm⁻¹ .

Functional and Application Differences

  • Explosives/Intermediates: The target compound’s nitro density aligns with traditional nitroaromatic applications (e.g., TNT derivatives).
  • Materials Science : Fluorinated ethenyl compounds () excel in creating hydrophobic coatings, while furan derivatives () may form photoresponsive coordination polymers, as implied by ’s discussion of porous frameworks .

Biological Activity

2,4-Dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene, also known by its CAS number 65200-03-5, is a nitroaromatic compound with significant biological activity. It has garnered attention in various fields of research due to its potential applications in medicinal chemistry, particularly as an anticancer agent and in the study of nitroaromatic compounds.

  • Molecular Formula : C14H9N3O6
  • Molecular Weight : 315.2378 g/mol
  • Density : Not specified
  • Boiling Point : Not specified
  • Melting Point : Not specified

Anticancer Properties

Recent studies have highlighted the potential of this compound as a prodrug in cancer therapy. The compound exhibits significant cytotoxicity against various cancer cell lines, particularly prostate cancer cells (PC3). In vitro assays have demonstrated that the compound can induce apoptosis and inhibit cell proliferation.

  • Prodrug Mechanism : The compound is designed to be activated under hypoxic conditions, which are prevalent in tumor microenvironments. This selective activation enhances its therapeutic efficacy while minimizing toxicity to normal tissues.
  • IC50 Values : The compound has shown IC50 values comparable to established chemotherapeutics such as CB1954, indicating its potential as an effective treatment option.

The proposed mechanism involves the reduction of nitro groups to amino groups within the cellular environment, leading to the formation of reactive intermediates that can damage DNA and induce cell death. Studies have indicated that the compound interacts favorably with nitroreductase enzymes, enhancing its bioactivation in cancerous tissues.

Data Table: Summary of Biological Activity

Activity Type Cell Line IC50 (nM) Mechanism
CytotoxicityPC31.793DNA damage via reactive intermediates
Hypoxic SelectivitySF763126 (hypoxic)Enhanced reduction under low oxygen conditions
Prodrug ActivationVariousVariesActivation by nitroreductase enzymes

Case Study 1: Antitumor Efficacy

A study evaluated the effectiveness of this compound against prostate cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Further analysis revealed that the compound's cytotoxic effects were mediated through apoptosis and DNA damage.

Case Study 2: Hypoxia-Activated Prodrugs

Research focused on developing hypoxia-selective prodrugs utilizing this compound showed promising results in targeting tumor cells while sparing normal tissues. The incorporation of specific pharmacophores allowed for enhanced selectivity and reduced side effects.

Research Findings

  • Fluorescent Probes : Recent advances have explored using nitro(het)aromatic compounds as fluorescent probes for imaging hypoxic tumors, indicating a dual application for diagnostic and therapeutic purposes.
  • Enzymatic Reduction Studies : Kinetic studies demonstrated that this compound exhibits high catalytic efficiency when interacting with specific enzymes involved in drug metabolism.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,4-dinitro-1-[(E)-2-(3-nitrophenyl)ethenyl]benzene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Wittig-Horner reactions , leveraging phosphonate esters to form the ethenyl linkage between nitro-substituted benzene rings. Optimization involves controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance stereoselectivity (E-configuration). Catalytic bases like potassium tert-butoxide improve yield by facilitating deprotonation .
  • Key Considerations : Nitration of precursor molecules (e.g., using HNO₃/H₂SO₄) requires careful monitoring to avoid over-nitration. Purification via column chromatography with ethyl acetate/hexane mixtures ensures removal of unreacted nitroaromatic intermediates .

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals confirm the compound’s identity?

  • FT-IR : Strong absorption bands at 1569 cm⁻¹ and 1351 cm⁻¹ (asymmetric and symmetric NO₂ stretches) and 1621–1594 cm⁻¹ (C=C aromatic vibrations) are diagnostic .
  • ¹H NMR : Distinct signals include:

  • δ 6.8–7.5 ppm (aromatic protons from benzene rings),
  • δ 6.2–6.3 ppm (ethenyl protons, J = 16 Hz for trans-configuration) .
    • X-ray Crystallography : SHELXL refinement confirms molecular geometry and packing, with typical C–C bond lengths of 1.33–1.48 Å for the ethenyl bridge .

Advanced Research Questions

Q. How do nitro substituents influence the compound’s photochemical behavior and electronic properties?

  • Mechanistic Insight : The electron-withdrawing nitro groups reduce the HOMO-LUMO gap, enhancing charge-transfer interactions upon UV irradiation. Time-dependent DFT studies reveal excited-state relaxation pathways involving intramolecular charge transfer (ICT) between the ethenyl bridge and nitro groups .
  • Experimental Validation : Fluorescence quenching in polar solvents (e.g., acetonitrile) and reversible E/Z isomerization under 365 nm light demonstrate stimuli-responsive behavior .

Q. What computational approaches best model the compound’s reactivity in supramolecular assemblies?

  • DFT/Molecular Dynamics : Use B3LYP/6-31G(d) basis sets to predict binding affinities with host molecules (e.g., cyclodextrins). Solvent effects are modeled via the COSMO-RS framework .
  • Applications : Simulations suggest potential as a sensor for nitroaromatic explosives due to π-π stacking interactions with analytes like TNT .

Q. Can this compound serve as a building block for functional coordination polymers, and what catalytic or storage applications emerge?

  • Coordination Chemistry : The nitro and ethenyl groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Self-assembly in DMSO/water mixtures yields porous frameworks with surface areas >500 m²/g (BET analysis). These polymers show promise for CO₂ capture (adsorption capacity: ~2.5 mmol/g at 1 bar) .
  • Catalytic Activity : Palladium-doped frameworks catalyze Suzuki-Miyaura coupling reactions with yields >85% under mild conditions .

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